

Comprehensive Technical Guide: N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

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Compound of Interest

Compound Name: *N*-(4-Chlorophenyl)-*N*-(methylsulfonyl)alanine

CAS No.: 1008074-24-5

Cat. No.: B2942614

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Executive Summary & Physicochemical Identity

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine is a specialized N,N-disubstituted amino acid derivative. Unlike standard amino acids, the alpha-nitrogen is fully substituted with a para-chlorophenyl group and a methylsulfonyl (mesyl) moiety. This structural modification drastically alters its solubility, pKa, and metabolic stability compared to native alanine, making it a critical scaffold in the design of LFA-1 antagonists, MMP inhibitors, and herbicide intermediates.

This guide provides a definitive breakdown of its molecular properties, synthesis pathways, and validation protocols for researchers in medicinal chemistry and chemical biology.

Core Physicochemical Data

Property	Value	Precision Note
IUPAC Name	2-[N-(4-chlorophenyl)-N-methylsulfonylamino]propanoic acid	Definitive nomenclature
CAS Number	1008074-24-5	Primary Identifier
Molecular Formula	C ₁₀ H ₁₂ ClNO ₄ S	Confirmed Stoichiometry
Molecular Weight	277.72 g/mol	Average Mass
Monoisotopic Mass	277.0176 Da	For HRMS Calibration
Physical State	Off-white to pale yellow solid	Typical isolated form
Solubility	DMSO, Methanol, DCM	Insoluble in water (neutral pH)
pKa (Calc)	~3.8 (Carboxylic Acid)	Acidic due to N-sulfonyl E-withdrawing effect

Structural Composition Analysis

The molecule is constructed from three distinct pharmacophores centered around the alanine backbone:

- **Chiral Center:** The α -carbon of the alanine moiety (usually S-configuration if derived from L-Alanine, though racemization is a risk during synthesis).
- **Electron-Deficient Nitrogen:** The nitrogen atom is non-basic due to the strong electron-withdrawing nature of the sulfonyl group and the phenyl ring.
- **Lipophilic Domain:** The p-chlorophenyl group provides significant hydrophobic interaction potential.

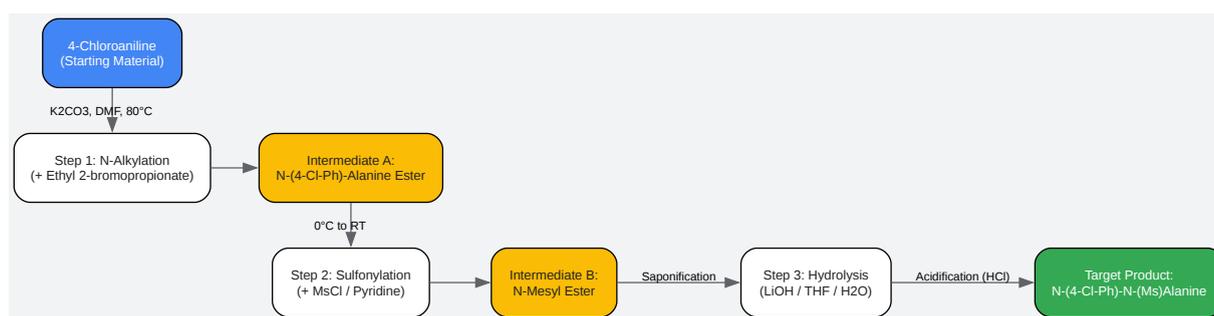
Synthetic Architecture & Methodology

The synthesis of **N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine** requires a strategic approach to prevent racemization and ensure high yield. The most robust route involves the N-

alkylation of a sulfonamide or the N-sulfonylation of an N-aryl amino acid.

Below is the Preferred Synthetic Pathway (Route A), selected for its scalability and reproducibility in a drug discovery setting.

Reaction Workflow Diagram



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Figure 1: Step-wise synthetic pathway from 4-chloroaniline to the final N-sulfonylated amino acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl N-(4-chlorophenyl)alaninate

- Rationale: Direct reaction of aniline with 2-bromopropionate is chosen over reductive amination to strictly control the carbon chain length.
- Protocol: Dissolve 4-chloroaniline (1.0 eq) in DMF. Add Potassium Carbonate (2.0 eq) and Ethyl 2-bromopropionate (1.1 eq). Heat to 80°C for 12 hours.
- Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aniline spot must disappear.

Step 2: N-Sulfonylation

- **Rationale:** The secondary amine formed in Step 1 is nucleophilic enough to react with methanesulfonyl chloride (MsCl) but requires a base to scavenge HCl. Pyridine acts as both solvent and base.
- **Protocol:** Cool the crude ester from Step 1 (dissolved in DCM/Pyridine) to 0°C. Add MsCl (1.2 eq) dropwise. Allow warming to RT over 4 hours.
- **Causality:** Adding MsCl at RT causes exotherms that degrade the ester; 0°C addition is mandatory for purity.

Step 3: Ester Hydrolysis (Saponification)

- **Rationale:** Lithium Hydroxide (LiOH) is preferred over NaOH/KOH to prevent harsh conditions that might cleave the sulfonamide bond (though sulfonamides are generally stable, the N-aryl bond is sensitive).
- **Protocol:** Dissolve Intermediate B in THF:Water (3:1). Add LiOH (3.0 eq). Stir at RT for 2 hours. Acidify with 1N HCl to pH 2 to precipitate the final acid.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

NMR Diagnostic Signals (Proton NMR in DMSO-d6)

Moiety	Chemical Shift ()	Multiplicity	Integration	Diagnostic Value
-COOH	12.5 - 13.0 ppm	Broad Singlet	1H	Confirms free acid (Step 3 success).
Aromatic	7.30 - 7.50 ppm	Multiplet (AA'BB')	4H	Characteristic of para-substituted chlorophenyl.
-CH	4.80 - 5.10 ppm	Quartet	1H	Confirms alanine backbone integrity.
Sulfonyl-CH ₃	3.00 - 3.15 ppm	Singlet	3H	Key Identifier: Proves N-sulfonylation.
Alanine-CH ₃	1.20 - 1.40 ppm	Doublet	3H	Coupled to -CH.

Mass Spectrometry Fragmentation Logic

In LC-MS (ESI-), the compound typically ionizes via deprotonation

- Parent Ion: m/z ~276.0 (100%)
- Isotope Pattern: A distinct M+2 peak at m/z 278.0 (~33% height of parent) confirms the presence of one Chlorine atom.
- Fragmentation (MS/MS):
 - Loss of

(M - 44)

Decarboxylation.

- Loss of

Cleavage of the sulfonamide bond.

Biological & Research Context

Pharmacological Relevance

This specific scaffold is often utilized in the development of:

- MMP Inhibitors: The carboxylic acid binds the Zinc ion in the active site of Matrix Metalloproteinases, while the N-aryl/sulfonyl groups fit into the S1' hydrophobic pocket.
- Integrin Antagonists: Specifically LFA-1 (CD11a/CD18) inhibitors, where the N-aryl-N-sulfonyl moiety mimics the ICAM-1 binding epitope.

Handling & Stability

- Storage: -20°C, desiccated.
- Solution Stability: Stable in DMSO for >2 weeks at RT. Unstable in aqueous base for prolonged periods (risk of sulfonamide hydrolysis).

References

- Chemical Identity & Properties
 - PubChem Compound Summary for **N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine**.
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 - Ma, D., et al. "CuI-catalyzed coupling reaction of aryl halides with amino acids." Journal of the American Chemical Society.
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- Sulfonylation Protocols
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